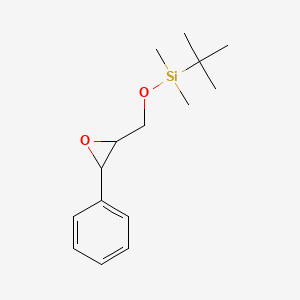
tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane: is a compound that belongs to the class of organosilicon compounds It features a tert-butyldimethylsilyl (TBDMS) group attached to a 3-phenyloxirane moiety through a methoxy linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with a suitable precursor, such as 3-phenyloxirane, in the presence of a base like triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group can be substituted with other nucleophiles, and the TBDMS group can be selectively removed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be employed for substitution reactions.
Major Products:
Oxidation: Formation of diols or epoxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted silanes.
科学的研究の応用
Chemistry: tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane is used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthetic procedures.
Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including drug delivery systems and as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane involves its ability to act as a protecting group. The TBDMS group can be selectively attached to or removed from functional groups, thereby controlling the reactivity of the molecule. This selective protection and deprotection are crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules.
類似化合物との比較
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyldimethylsilane
- tert-Butyl(chloro)diphenylsilane
Comparison:
- tert-Butyldimethyl(2-propynyloxy)silane: Similar in structure but contains a propynyloxy group instead of a phenyloxirane moiety. It is used in different synthetic applications.
- tert-Butyldimethylsilane: Lacks the oxirane and methoxy groups, making it less versatile in terms of functional group protection.
- tert-Butyl(chloro)diphenylsilane: Contains a diphenylsilane structure with a chloro substituent, used in different chemical reactions and applications.
The uniqueness of tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane lies in its combination of the TBDMS protecting group with the reactive phenyloxirane moiety, making it a valuable tool in organic synthesis and research.
特性
CAS番号 |
121618-58-4 |
|---|---|
分子式 |
C15H24O2Si |
分子量 |
264.43 g/mol |
IUPAC名 |
tert-butyl-dimethyl-[(3-phenyloxiran-2-yl)methoxy]silane |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)16-11-13-14(17-13)12-9-7-6-8-10-12/h6-10,13-14H,11H2,1-5H3 |
InChIキー |
WXMODQFAOXORTP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


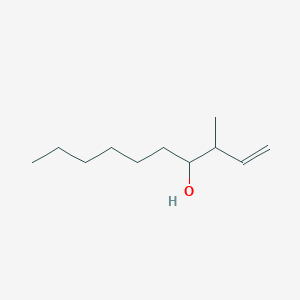

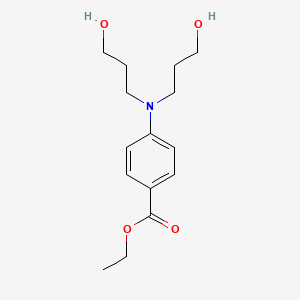
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
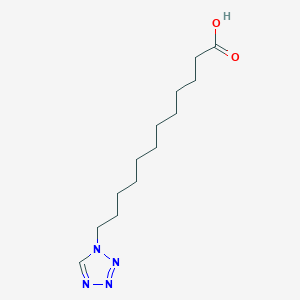

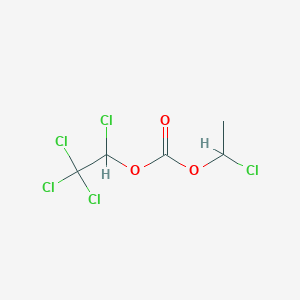

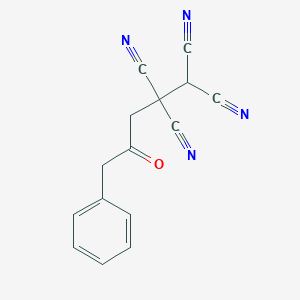
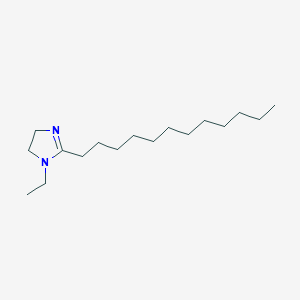
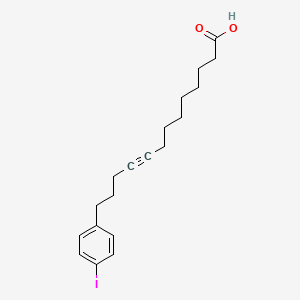
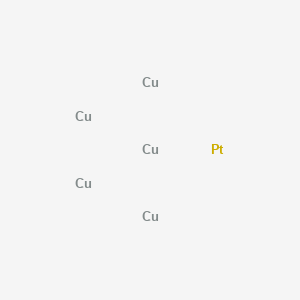
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
